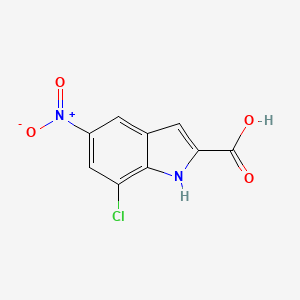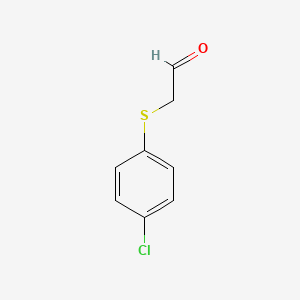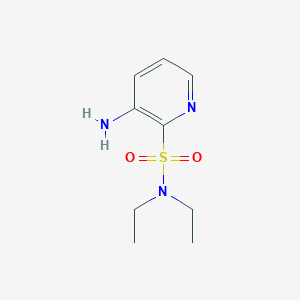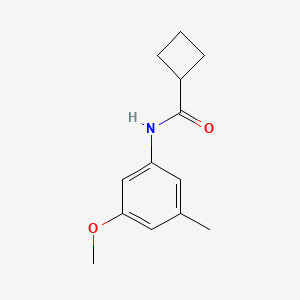![molecular formula C18H20ClN3O2 B13189767 Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound belonging to the class of imidazopyrazines. This compound features a unique structure that includes a benzyl group, a chloromethyl group, and a cyclopropyl ring fused to an imidazo[1,2-a]pyrazine core. The presence of these functional groups and the heterocyclic core makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be achieved through several synthetic routes. Common methods include:
Cyclization Reactions: This involves the formation of the imidazo[1,2-a]pyrazine core through cyclization of appropriate precursors.
Ring Annulation: This method involves the construction of the fused ring system by annulating smaller ring systems.
Cycloaddition Reactions: These reactions involve the addition of multiple unsaturated components to form the heterocyclic core.
Direct C-H Arylation: This method involves the direct arylation of the pyrazine ring to introduce the benzyl group.
Miscellaneous Methods: Other methods include acetylation, ring condensation, and tandem reactions
Análisis De Reacciones Químicas
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization and Annulation: These reactions can further modify the heterocyclic core to introduce additional functional groups
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Organic Materials: The compound is used in the synthesis of organic materials with specific electronic and optical properties.
Natural Products: It is employed in the synthesis of natural product analogs for biological studies.
Bioactive Molecules: The compound is a key intermediate in the synthesis of bioactive molecules for various therapeutic applications
Mecanismo De Acción
The mechanism of action of Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in inflammation, cancer, and other diseases .
Comparación Con Compuestos Similares
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be compared with other similar compounds, such as:
Imidazopyridines: These compounds share a similar fused ring system but differ in the presence of a pyridine ring instead of a pyrazine ring.
Pyrazine Derivatives: These compounds have a pyrazine core and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific functional groups and fused ring system, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H20ClN3O2 |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
benzyl 3-(chloromethyl)-2-cyclopropyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H20ClN3O2/c19-10-15-17(14-6-7-14)20-16-11-21(8-9-22(15)16)18(23)24-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Clave InChI |
QDQIGOIAFFMLSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)
amine](/img/structure/B13189698.png)


![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)




methanol](/img/structure/B13189756.png)
